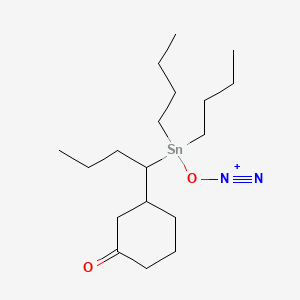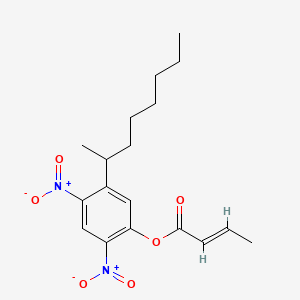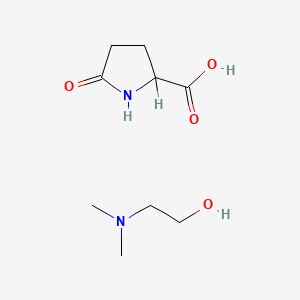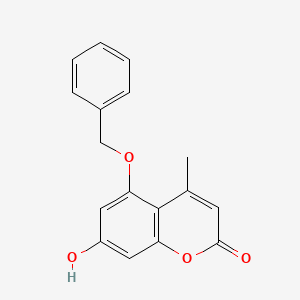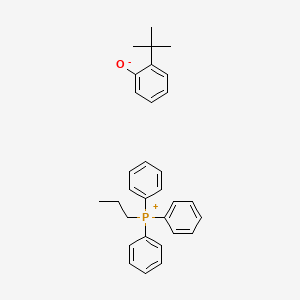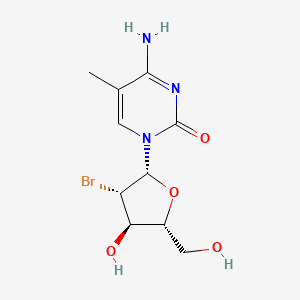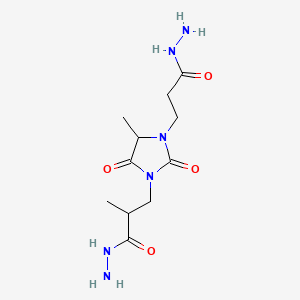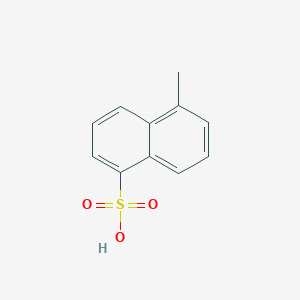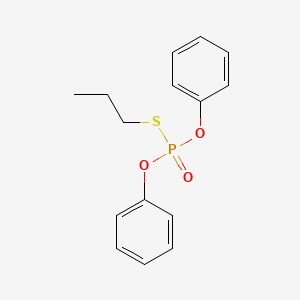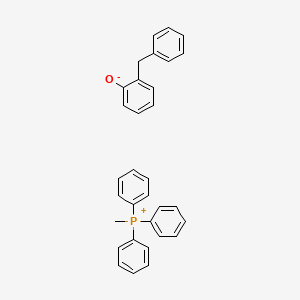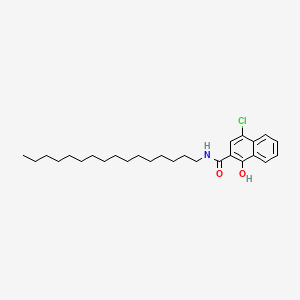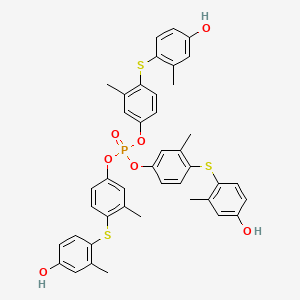
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a dimethylamino group and an indene moiety, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can be achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(1H-inden-1-ylidenemethyl)aniline. The reaction typically occurs in the presence of an acid or base catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action for N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalysis, it may coordinate with metal ions to form active catalytic complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Dimethylamino)benzylidene)aniline: Lacks the indene moiety.
N-(4-(Methoxybenzylidene)-4-(1H-inden-1-ylidenemethyl)aniline: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the dimethylamino group and the indene moiety, which may impart distinct electronic and steric properties, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
30117-74-9 |
|---|---|
Molekularformel |
C25H22N2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-[[4-[(E)-inden-1-ylidenemethyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2/c1-27(2)24-15-9-20(10-16-24)18-26-23-13-7-19(8-14-23)17-22-12-11-21-5-3-4-6-25(21)22/h3-18H,1-2H3/b22-17+,26-18? |
InChI-Schlüssel |
NQHDJIZJAGLCSP-KRAQYGMISA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/3\C=CC4=CC=CC=C43 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=C3C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


